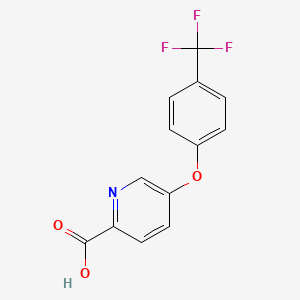
Picolinic acid, 5-(alpha,alpha,alpha-trifluoro-p-tolyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Picolinic acid, 5-(alpha,alpha,alpha-trifluoro-p-tolyloxy)-: is a derivative of picolinic acid, which is a catabolite of the amino acid tryptophan This compound is characterized by the presence of a trifluoromethyl group attached to a tolyloxy moiety, which is further connected to the picolinic acid structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of picolinic acid, 5-(alpha,alpha,alpha-trifluoro-p-tolyloxy)- typically involves the following steps:
Starting Materials: The synthesis begins with picolinic acid and a trifluoromethylated tolyloxy compound.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques ensures the consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Picolinic acid, 5-(alpha,alpha,alpha-trifluoro-p-tolyloxy)- can undergo oxidation reactions, often resulting in the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed to facilitate reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Coordination Chemistry:
Biology:
Antiviral Activity: Picolinic acid derivatives have shown broad-spectrum antiviral activity against enveloped viruses, including SARS-CoV-2 and influenza A virus.
Zinc Transport: The compound plays a role in zinc transport within biological systems, influencing various physiological processes.
Medicine:
Therapeutic Potential: Research is ongoing to explore the therapeutic potential of picolinic acid derivatives in treating viral infections and other diseases.
Industry:
Material Science: The compound is investigated for its potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of picolinic acid, 5-(alpha,alpha,alpha-trifluoro-p-tolyloxy)- involves its interaction with molecular targets such as zinc finger proteins (ZFPs). By binding to these proteins, the compound alters their structure and disrupts zinc binding, inhibiting their function . This mechanism is particularly relevant in its antiviral activity, where it interferes with viral replication and packaging processes.
Comparación Con Compuestos Similares
Nicotinic Acid: An isomer of picolinic acid with the carboxyl side chain at the 3-position.
Isonicotinic Acid: Another isomer with the carboxyl side chain at the 4-position.
Dipicolinic Acid: A derivative with two carboxyl groups attached to the pyridine ring.
Propiedades
Número CAS |
72133-40-5 |
|---|---|
Fórmula molecular |
C13H8F3NO3 |
Peso molecular |
283.20 g/mol |
Nombre IUPAC |
5-[4-(trifluoromethyl)phenoxy]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)8-1-3-9(4-2-8)20-10-5-6-11(12(18)19)17-7-10/h1-7H,(H,18,19) |
Clave InChI |
JXPYTHDXGAGHBU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(F)(F)F)OC2=CN=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 2'-oxo-1',2'-dihydrospiro[azetidine-3,3'-pyrrolo[2,3-C]pyridine]-1-carboxylate](/img/structure/B13977336.png)
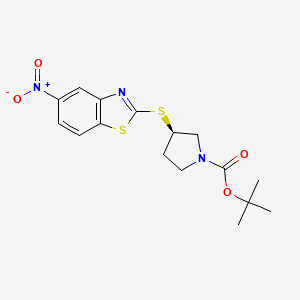
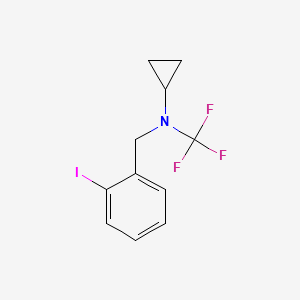


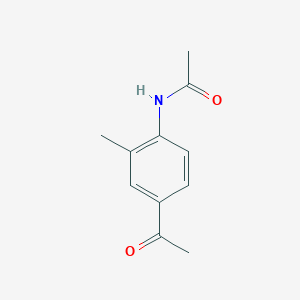
![4-Chloro-6-methoxypyrido[3,4-d]pyrimidine](/img/structure/B13977390.png)

![4-[(diphenylhydrazinylidene)methyl]-N,N-diphenylaniline](/img/structure/B13977410.png)
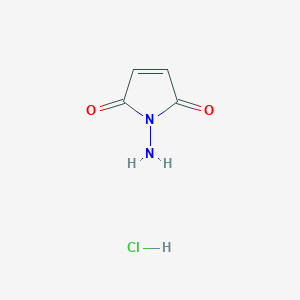
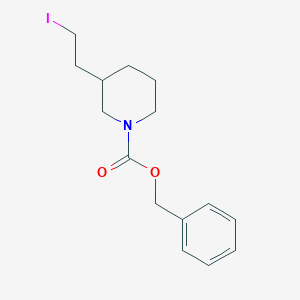
![6-[2-(Trifluoromethyl)phenyl]pyrimidine-4-carboxylic acid](/img/structure/B13977429.png)
![6-Chloro-4-ethoxy-3-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13977432.png)
